GLP-1 receptor agonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- They mimic the actions of the endogenous incretin hormone GLP-1, which is naturally released by the gut after eating.

- GLP-1 agonists help lower blood sugar levels and promote weight loss .

GLP-1 Receptor Agonists:

Preparation Methods

- Synthetic routes for GLP-1 receptor agonists involve chemical modifications to create analogs that activate the GLP-1 receptor.

- Industrial production methods vary depending on the specific compound (e.g., exenatide, liraglutide, dulaglutide, semaglutide).

- These medications can be administered once weekly, daily, or before meals .

Chemical Reactions Analysis

- GLP-1 agonists undergo various reactions, including peptide bond formation during synthesis.

- Common reagents include protecting groups, coupling agents, and catalysts.

- Major products are modified GLP-1 analogs with enhanced pharmacological properties.

Scientific Research Applications

Diabetes Management: GLP-1 agonists effectively lower blood glucose levels without causing hypoglycemia.

Weight Loss: They suppress appetite and slow digestion, aiding in weight reduction.

Cardiovascular and Renal Benefits: Recent studies show improved outcomes in cardiovascular and renal health.

Mechanism of Action

- GLP-1 agonists activate the GLP-1 receptor:

- Slowing gastric emptying.

- Inhibiting glucagon release.

- Stimulating insulin production.

- These actions reduce hyperglycemia in people with type 2 diabetes and contribute to weight loss.

Comparison with Similar Compounds

- GLP-1 agonists are generally more potent than DPP-4 inhibitors.

- Dual GLP-1/FGF21 receptor agonists are also being explored .

DPP-4 Inhibitors: Another class of anti-diabetes drugs that reduce the breakdown of endogenous GLP-1.

Biological Activity

Introduction

Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of medications primarily used in the management of type 2 diabetes (T2D) and obesity. Among these, GLP-1 receptor agonist 2 (often referred to as Exenatide, Liraglutide, or Semaglutide depending on the formulation) has shown significant biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical outcomes supported by diverse research findings.

GLP-1 RAs mimic the action of endogenous GLP-1, a hormone secreted by the intestines in response to food intake. The primary mechanisms include:

- Insulin Secretion : GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta cells, which helps lower blood glucose levels postprandially.

- Inhibition of Glucagon Release : It suppresses glucagon secretion from alpha cells in the pancreas, reducing hepatic glucose production.

- Gastric Emptying Delay : GLP-1 slows gastric emptying, leading to increased satiety and reduced food intake.

- Central Nervous System Effects : It acts on brain regions involved in appetite regulation, promoting weight loss.

| Mechanism | Description |

|---|---|

| Insulin Secretion | Enhances glucose-dependent insulin release |

| Glucagon Inhibition | Suppresses glucagon secretion |

| Gastric Emptying Delay | Slows gastric emptying to increase satiety |

| CNS Appetite Regulation | Affects brain areas to promote weight loss |

Clinical Applications

GLP-1 receptor agonists have been extensively studied for their effects on glycemic control and weight management in T2D patients. Recent studies also highlight their cardiovascular benefits.

Case Study Insights

- Cardiovascular Benefits : A cohort study indicated that patients using GLP-1 RAs had a significantly lower risk of major adverse cardiovascular events compared to those not on these medications. Specifically, the combination of GLP-1 RAs with SGLT-2 inhibitors resulted in a 30% reduction in cardiovascular events .

- Weight Loss Efficacy : In clinical trials, GLP-1 RAs have consistently demonstrated substantial weight loss benefits. For instance, Semaglutide was shown to produce an average weight loss of 15% over 68 weeks in obese patients .

- Discontinuation Rates : A study found that approximately 45% of patients discontinued GLP-1 RA therapy within a year due to various factors including gastrointestinal side effects and perceived ineffectiveness .

Table 2: Clinical Study Outcomes

| Study Focus | Outcome | Reference |

|---|---|---|

| Cardiovascular Events | 30% lower risk with combination therapy | |

| Weight Loss | Average 15% weight loss with Semaglutide | |

| Discontinuation Rates | 45% discontinuation within one year |

Side Effects and Safety Profile

While GLP-1 RAs are generally well-tolerated, they can cause side effects such as nausea, vomiting, and diarrhea. A pharmacovigilance study highlighted that gastrointestinal disorders were among the most reported adverse effects . Additionally, severe outcomes like diabetic ketoacidosis have been noted but are rare.

Table 3: Reported Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Gastrointestinal Disorders | High incidence (e.g., nausea ~25%) |

| Diabetic Ketoacidosis | Rare but serious |

| Other Severe Outcomes | Reported but less frequent |

Properties

IUPAC Name |

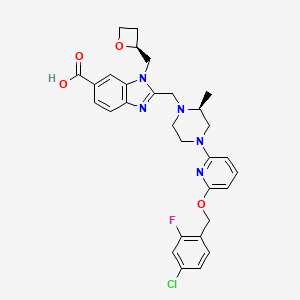

2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXAOFNNKAUXCJ-CVDCTZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClFN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.